3-{3-[(piperidin-3-yl)methyl]-1,2,4-oxadiazol-5-yl}pyridine
Description
3-{3-[(Piperidin-3-yl)methyl]-1,2,4-oxadiazol-5-yl}pyridine is a heterocyclic compound that features a piperidine ring, an oxadiazole ring, and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Properties
IUPAC Name |
3-(piperidin-3-ylmethyl)-5-pyridin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-3-10(8-14-5-1)7-12-16-13(18-17-12)11-4-2-6-15-9-11/h2,4,6,9-10,14H,1,3,5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAVHWONONJMNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=NOC(=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(piperidin-3-yl)methyl]-1,2,4-oxadiazol-5-yl}pyridine typically involves the formation of the oxadiazole ring followed by the attachment of the piperidine and pyridine rings. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the oxadiazole ring can be formed through the reaction of hydrazides with nitriles in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as Raney nickel for hydrogenation steps and the application of high-throughput screening for optimizing reaction conditions are common practices .
Chemical Reactions Analysis
Types of Reactions
3-{3-[(Piperidin-3-yl)methyl]-1,2,4-oxadiazol-5-yl}pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases in an aprotic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of piperidine derivatives .
Scientific Research Applications
3-{3-[(Piperidin-3-yl)methyl]-1,2,4-oxadiazol-5-yl}pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-{3-[(piperidin-3-yl)methyl]-1,2,4-oxadiazol-5-yl}pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine ring structure.
Oxadiazole derivatives: Compounds such as furazolidone and nitrofurazone contain the oxadiazole ring.
Pyridine derivatives: Nicotine and pyridoxine are well-known pyridine-containing compounds.
Uniqueness
What sets 3-{3-[(piperidin-3-yl)methyl]-1,2,4-oxadiazol-5-yl}pyridine apart is the combination of these three distinct heterocyclic rings in a single molecule, which can confer unique pharmacological properties and make it a versatile scaffold for drug development .
Biological Activity
3-{3-[(Piperidin-3-yl)methyl]-1,2,4-oxadiazol-5-yl}pyridine is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound integrates a piperidine ring, an oxadiazole ring, and a pyridine ring, which contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 244.29 g/mol. The compound's structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.
The mechanism of action of this compound primarily involves its ability to interact with specific enzymes and receptors. It is hypothesized to function through:
- Enzyme Inhibition : By binding to the active sites of various enzymes, it may inhibit their activity, disrupting metabolic pathways.
- Signal Transduction Interference : The compound can interfere with cellular signaling pathways, potentially altering cellular responses to external stimuli.
Antimicrobial Activity
Research has shown that derivatives of compounds containing piperidine and oxadiazole rings exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : In vitro studies have demonstrated that certain piperidine derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
- Antifungal Activity : Similar derivatives have shown effectiveness against fungi like Candida albicans, indicating broad-spectrum antimicrobial potential .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been investigated. For example:
- Mechanistic Studies : The inhibition of certain kinases associated with cancer cell growth has been noted, suggesting a pathway for therapeutic application in oncology.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related derivatives:
- Study on Antimicrobial Efficacy :
-
Anticancer Activity Investigation :
- Research focused on the interaction of this compound with cancer-related enzymes.
- Findings suggested potential for development as a chemotherapeutic agent due to its selective inhibition capabilities.
Data Summary Table
| Biological Activity | Target Organisms/Cells | MIC Values (mg/mL) | Notes |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.0039 - 0.025 | Significant inhibition observed |
| Escherichia coli | 0.0039 - 0.025 | Effective against Gram-positive bacteria | |
| Antifungal | Candida albicans | Varies by derivative | Strong inhibitory effects noted |
| Anticancer | Various cancer cell lines | Not specified | Potential enzyme inhibitors identified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
